Biotin-nPEG-amine

Description

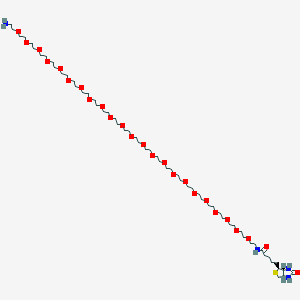

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIGDDHILHLQSX-SNKXOJDGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H114N4O25S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1299.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Biotin Peg23 Amine

Established Synthetic Pathways for Biotin-PEG-Amine Conjugates

Several methods have been developed for the synthesis of biotin-PEG-amine conjugates, often adapting standard coupling chemistries.

Carbodiimide-Mediated Coupling Reactions for Biotin (B1667282) Activation and Amine Linkage

Carbodiimide (B86325) chemistry is a widely used method for forming amide bonds between carboxylic acids and amines. In the synthesis of biotin-PEG-amine, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carboxyl group of biotin. gbiosciences.commdpi.comtaylorandfrancis.com This activation makes the carboxyl group susceptible to nucleophilic attack by the primary amine group of the PEGylated amine. gbiosciences.comthermofisher.com

The reaction typically involves the formation of an O-acylisourea intermediate upon reaction of the carbodiimide with the carboxyl group of biotin. taylorandfrancis.com This activated intermediate can then react with the terminal amine of the PEG spacer to form a stable amide bond, yielding the biotin-PEG-amine conjugate. gbiosciences.com The use of additives such as N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) is common in carbodiimide couplings. thermofisher.comwikipedia.org These additives react with the O-acylisourea intermediate to form a more stable NHS-ester (or sulfo-NHS-ester), which is also reactive towards primary amines but is less susceptible to hydrolysis than the O-acylisourea intermediate. thermofisher.comwikipedia.orgfishersci.pt This can lead to improved coupling efficiency and reduced side product formation. The reaction is often carried out in aqueous or organic solvents, depending on the solubility of the reactants. wikipedia.orgfishersci.se

Application of Peptide Chemistry Methodologies in Biotin-PEG23-amine Synthesis

Methodologies commonly employed in peptide synthesis can also be applied to the synthesis of biotin-PEG-amine conjugates. These methods often involve the use of activating reagents to facilitate the formation of the amide bond between biotin and the PEG-amine. Solid-phase synthesis techniques, where one of the reactants is immobilized on a solid support, can be particularly useful for the synthesis and purification of PEGylated conjugates. iris-biotech.deacs.orgresearchgate.net

In solid-phase synthesis, a PEG chain terminated with an amine or a protected amine can be attached to a solid resin. Biotin, with its carboxyl group activated by a suitable coupling reagent (similar to those used in peptide coupling), is then reacted with the immobilized PEG-amine. acs.orgsigmaaldrich.com After the coupling reaction, excess reagents and byproducts can be easily removed by washing the solid support. This iterative process allows for the controlled synthesis of the conjugate. Peptide coupling reagents, such as PyBop, can be used to activate the biotin carboxyl group for reaction with the amine on the solid support. acs.org

Functional Group Interconversion and Advanced Derivatization

The terminal amine group of Biotin-PEG23-amine serves as a versatile point for further chemical modification, allowing for the introduction of different functional groups for various conjugation strategies.

Synthesis of Biotin-PEG23-azide for Click Chemistry Applications

Biotin-PEG-azide derivatives are valuable tools for click chemistry, a set of highly efficient and reliable reactions for joining molecular components. The synthesis of a biotin-PEG-azide from Biotin-PEG23-amine typically involves the conversion of the terminal amine group into an azide (B81097) group.

One common method for this transformation is diazotransfer, where the amine is reacted with a suitable azide source, often in the presence of a catalyst. Another approach involves converting the amine to a leaving group (e.g., via tosylation or mesylation) followed by displacement with an azide salt like sodium azide. nih.gov The resulting biotin-PEG-azide can then participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the biotinylated PEG to molecules containing alkyne groups.

Derivatization to Biotin-PEG23-maleimide for Thiol Conjugation

Biotin-PEG-maleimide conjugates are useful for selective labeling and conjugation to molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins. thermofisher.com The synthesis of Biotin-PEG23-maleimide from Biotin-PEG23-amine involves reacting the terminal amine with a maleimide-functionalized activated ester or by a two-step process involving reaction with a maleic anhydride (B1165640) derivative followed by cyclization.

The maleimide (B117702) group is highly reactive towards thiols at slightly alkaline pH, forming a stable thioether linkage. This reaction is chemoselective, meaning it primarily reacts with thiols in the presence of other functional groups, making it suitable for conjugating biotin-PEG to proteins and peptides. thermofisher.com

Strategies for Phosphoramidite (B1245037) Linker Unit Integration with Polyether Spacers

While not directly a derivatization of the terminal amine after biotinylation, the integration of phosphoramidite linker units with polyether spacers is relevant in the context of synthesizing complex biotinylated probes, particularly those involving nucleic acids or modified oligonucleotides. Phosphoramidites are key building blocks in solid-phase oligonucleotide synthesis. cenmed.comfishersci.cacenmed.comnih.gov

Methodological Considerations in Synthetic Optimization for Research Purity

Achieving high research purity for Biotin-PEG23-amine is critical for reliable and reproducible results in downstream applications such as protein labeling, purification, and targeted delivery. The synthetic process typically involves coupling a biotin derivative with a PEG23 amine linker. scispace.comgoogle.com Optimization efforts focus on maximizing the yield of the desired product while minimizing impurities, including unreacted starting materials, side products, and PEG species of varying lengths.

Several factors influence the purity of the final Biotin-PEG23-amine product. These include the quality and purity of the starting materials (biotin derivative and PEG23-amine), the choice of coupling reagents and reaction conditions, and the effectiveness of purification methods.

Starting Material Purity: The purity of the PEG23-amine linker is a significant consideration. Commercial PEG reagents, especially those with higher molecular weights like PEG23, often exist as a distribution of oligomer lengths. thermofisher.comrsc.org While the average molecular weight is controlled, the presence of shorter or longer PEG chains in the starting material will result in a corresponding distribution of PEG lengths in the final biotinylated product. For applications requiring a highly defined linker length, using a monodisperse or narrowly dispersed PEG amine is preferable, although often more costly. The purity of the biotin derivative used for coupling is also essential to avoid incorporating impurities into the final product.

Coupling Chemistry and Reaction Conditions: The choice of coupling reagents and reaction conditions plays a crucial role in the efficiency and selectivity of the biotinylation reaction. Peptide coupling reagents, such as PyBOP and EDCI, are commonly employed to facilitate the formation of an amide bond between the carboxyl group of a biotin derivative (like Biotin-NHS) and the terminal amine of the PEG linker. scispace.comgoogle.comacs.org Reaction parameters such as solvent, temperature, reaction time, and the molar equivalents of reagents need careful optimization to drive the reaction to completion and minimize side reactions. For instance, reactions are often carried out in solvents like dimethylformamide (DMF) at controlled temperatures. scispace.comgoogle.com

Purification Strategies: Effective purification is paramount to isolate Biotin-PEG23-amine from the reaction mixture and achieve high purity. Common purification techniques include chromatography, such as flash column chromatography and preparative high-performance liquid chromatography (HPLC). scispace.combmj.com

Flash Column Chromatography: This technique is often used for initial purification to remove bulk impurities and excess reagents. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase composition is optimized to achieve separation based on the polarity differences between the product and impurities. rsc.org

Preparative HPLC: For obtaining high research purity, preparative HPLC is frequently employed. This method offers higher resolution compared to flash chromatography, allowing for the separation of closely related impurities, including PEG species of different lengths. bmj.com Reversed-phase HPLC is commonly used, with gradients of solvents like water and acetonitrile, often containing a small percentage of a volatile acid like trifluoroacetic acid (TFA) to improve peak shape and separation. bmj.com

Analytical Methods for Purity Assessment: Rigorous analytical methods are necessary to assess the purity of the synthesized Biotin-PEG23-amine and identify any remaining impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.orgbmj.com It is invaluable for determining the molecular weight of the product and identifying impurities based on their mass-to-charge ratio. This is particularly useful for confirming the presence of the desired PEG23 chain length and detecting other PEG oligomers or side products. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and can be used to confirm the structure of Biotin-PEG23-amine and assess its purity by integrating the signals corresponding to the different proton environments in the molecule. google.comrsc.org

Thin Layer Chromatography (TLC): While less quantitative than LC-MS or NMR, TLC can be used as a quick method to monitor reaction progress and check the relative purity of fractions during column chromatography. scispace.comrsc.org Visualization can be done using UV light or staining reagents like KMnO₄ or Ninhydrin (B49086). scispace.com

HPLC-UV: HPLC coupled with UV detection can be used to quantify the purity of the product by integrating peak areas, provided the molecule has a chromophore that absorbs UV light.

Challenges in Optimization: Challenges in synthesizing and purifying Biotin-PEG23-amine to high purity can include the potential for side reactions during coupling, the difficulty in separating closely related PEG species, and the hygroscopic nature of PEGylated compounds, which can affect handling and storage. thermofisher.com Optimizing each step of the synthesis and purification process is essential to overcome these challenges and obtain material suitable for demanding research applications.

While specific detailed research findings with quantitative data tables solely focused on the optimization of Biotin-PEG23-amine synthesis for research purity were not extensively available in the search results, the principles of PEGylation and biotinylation synthesis and purification highlighted in the literature provide a strong basis for such optimization. thermofisher.comthermofisher.comissuu.com The goal is consistently to achieve a high percentage of the target molecule, often quoted as >95% or >96% purity for research-grade material. precisepeg.comaxispharm.com

| Methodological Consideration | Key Aspects | Impact on Purity |

| Starting Material Purity | Purity of PEG23-amine (oligomer distribution), Purity of Biotin derivative | Directly influences the purity and homogeneity of the final product. |

| Coupling Chemistry & Conditions | Reagents (e.g., PyBOP, EDCI), Solvent, Temperature, Time, Molar Ratios | Affects reaction efficiency, yield, and formation of side products. |

| Purification Techniques | Flash Chromatography, Preparative HPLC | Essential for separating the product from unreacted materials and impurities. |

| Analytical Methods | LC-MS, ¹H NMR, TLC, HPLC-UV | Used to assess product identity, purity, and identify impurities. |

Bioconjugation Strategies and Linker Chemistry Utilizing Biotin Peg23 Amine

Amine-Reactive Bioconjugation Principles

The primary amine group of Biotin-PEG23-amine is a nucleophile that readily participates in reactions with various electrophilic functional groups, forming stable covalent bonds. This reactivity forms the basis of numerous bioconjugation strategies.

Formation of Stable Amide Bonds with Carboxylic Acids and NHS Esters

A fundamental reaction involving the amine group of Biotin-PEG-amine is the formation of stable amide bonds. This is commonly achieved through reactions with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters.

NHS esters are highly reactive towards primary amines under slightly alkaline conditions (pH 7-9). The reaction proceeds via a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a leaving group and forming a stable amide linkage biochempeg.comlumiprobe.comwindows.netigem.org. This method is widely used for labeling proteins, peptides, and other molecules containing primary amine groups, such as lysine (B10760008) residues or N-termini biochempeg.comwindows.netigem.org.

Carboxylic acids can also be coupled with amines to form amide bonds, but this reaction typically requires the use of coupling agents to activate the carboxylic acid group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose, often in conjunction with NHS or sulfo-NHS to improve coupling efficiency and stability of the activated intermediate lumiprobe.combroadpharm.combroadpharm.comthermofisher.com. The carbodiimide (B86325) activates the carboxylic acid, forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. The addition of NHS or sulfo-NHS leads to the formation of a more stable NHS ester intermediate that reacts with the amine igem.org. This approach allows for the conjugation of Biotin-PEG-amine to molecules presenting carboxylic acid groups.

Reactivity with 5'-Phosphate Groups in Nucleic Acid Modification

While the primary amine group of Biotin-PEG23-amine does not directly react with the phosphate (B84403) backbone of nucleic acids, it can be utilized for nucleic acid modification through indirect strategies. This typically involves conjugating Biotin-PEG-amine to nucleic acids that have been previously modified to introduce amine-reactive functional groups, or by using amine-modified oligonucleotides. For instance, DNA and oligonucleotides can be labeled with biotin (B1667282) by reacting the amino group of a modified nucleic acid or linker with NHS esters or carboxylic acids, which could be presented by a Biotin-PEG-amine derivative lumiprobe.com. This allows for the incorporation of the biotin tag and the PEG linker onto nucleic acid constructs, facilitating their interaction with avidin (B1170675) or streptavidin for various molecular biology applications.

Advanced Bioconjugation Techniques Facilitated by Biotin-PEG23-amine Derivatives

Biotin-PEG23-amine can serve as a versatile building block for synthesizing derivatives that enable more advanced bioconjugation techniques, such as click chemistry and maleimide-thiol conjugation.

Copper-Catalyzed and Strain-Promoted Click Chemistry Approaches

Click chemistry refers to a set of highly reliable, selective, and efficient reactions for joining molecules. Two prominent click chemistry approaches are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.frbroadpharm.comsigmaaldrich.com

Biotin-PEG-amine itself is not directly involved in click chemistry. However, it can be readily converted into click chemistry-compatible derivatives by introducing azide (B81097) or alkyne functional groups. For example, reaction of the amine with an activated azide or alkyne compound can yield a Biotin-PEG-azide or Biotin-PEG-alkyne. These derivatives can then participate in click reactions.

In CuAAC, a terminal alkyne reacts with an azide in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring interchim.frbroadpharm.comsigmaaldrich.com. A Biotin-PEG-alkyne could be conjugated to an azide-modified molecule, or a Biotin-PEG-azide could be conjugated to an alkyne-modified molecule using Cu(I) catalysis, often generated in situ from copper(II) salts like copper(II) sulfate (B86663) and a reducing agent like ascorbic acid mdpi.com.

SPAAC, also known as copper-free click chemistry, involves the reaction between a strained cyclooctyne (B158145) and an azide interchim.frbroadpharm.com. This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for applications involving live cells or sensitive biomolecules interchim.frbroadpharm.com. A Biotin-PEG-azide derivative could react with a molecule modified with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) interchim.frmedchemexpress.comcenmed.comamerigoscientific.cominvivochem.cn. Similarly, a Biotin-PEG-amine could potentially be modified to incorporate a cyclooctyne moiety for reaction with azide-functionalized partners.

Maleimide-Thiol Conjugation for Sulfhydryl Functionalization

Maleimide-thiol conjugation is a highly specific reaction used to selectively modify molecules containing free sulfhydryl (thiol, -SH) groups, such as cysteine residues in proteins. This reaction forms a stable thioether bond via a Michael addition mechanism. fishersci.cabiochempeg.comnanocs.netnanocs.netthermofisher.com

To utilize this chemistry, a Biotin-PEG-amine derivative containing a maleimide (B117702) group is required, such as Biotin-PEG-Maleimide biochempeg.comnanocs.netnanocs.netthermofisher.com. This derivative can be synthesized by reacting the amine group of Biotin-PEG-amine with a molecule containing a maleimide group and an amine-reactive handle, such as an NHS ester of a maleimide-containing carboxylic acid (e.g., 3-Maleimidopropionic acid N-hydroxysuccinimide ester) fishersci.ca. Biotin-PEG-Maleimide then reacts specifically with free thiol groups on a target molecule under physiological pH conditions (typically pH 6.5-7.5), forming a stable covalent conjugate thermofisher.com. This technique is widely applied for labeling or conjugating antibodies, proteins, and peptides through their cysteine residues.

Cyanuric Chloride Chemistry for Polymeric Nanoparticle Surface Modification

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive trifunctional molecule that can be used to activate surfaces or molecules for subsequent conjugation with amines wikipedia.orgfishersci.atontosight.aifishersci.co.uk. Its reactive chlorine atoms can be sequentially substituted by nucleophiles.

In the context of polymeric nanoparticle surface modification, cyanuric chloride can be immobilized onto the nanoparticle surface. The remaining reactive chlorine atoms can then react with the primary amine group of Biotin-PEG23-amine under controlled conditions wikipedia.orgontosight.ai. This reaction forms a stable covalent linkage between the nanoparticle surface and the Biotin-PEG linker. By optimizing reaction conditions, it is possible to control the degree of biotinylation on the nanoparticle surface. This strategy allows for the functionalization of polymeric nanoparticles with biotin, enabling their targeting or capture via interaction with avidin or streptavidin, which is useful in drug delivery, diagnostics, and imaging applications.

Influence of PEG Spacer Length on Bioconjugation Efficiency and Steric Hindrance

The length of the PEG spacer in biotinylation reagents plays a critical role in the efficiency of bioconjugation and the extent of steric hindrance encountered during downstream applications, particularly when interacting with binding partners like avidin or streptavidin thermofisher.com. PEG chains increase the solubility and flexibility of the linker, which can significantly impact how the biotinylated molecule presents itself to its binding target interchim.fr.

Comparative Analysis of Biotin-PEGn-amine Conjugates (e.g., PEG3 vs. PEG23)

Studies comparing biotin conjugates with varying PEG spacer lengths, such as Biotin-PEG3-amine and Biotin-PEG23-amine, highlight the influence of spacer length on bioconjugation efficiency and subsequent binding events biochempeg.comscbt.com. A shorter PEG spacer, like PEG3, provides a relatively rigid and close proximity between the biotin tag and the conjugated molecule biochempeg.com. While this might be suitable for certain applications, it can lead to increased steric hindrance, particularly when the conjugated molecule is large or when the binding partner (e.g., streptavidin, a tetrameric protein) requires access to the biotin moiety that is close to a surface or another large molecule thermofisher.com.

In contrast, the extended PEG23 spacer in Biotin-PEG23-amine offers significantly greater flexibility and distance between the biotin and the conjugated molecule axispharm.combroadpharm.com. This longer reach helps to project the biotin tag away from the surface or the bulk of the conjugated molecule, making it more accessible for binding to avidin or streptavidin thermofisher.com. This increased accessibility can lead to improved binding kinetics and higher binding capacity in affinity-based assays or purifications thermofisher.com. Research indicates that longer PEG chains can enhance the detection sensitivity of target proteins by making more biotin molecules available for binding to reporter-conjugated avidin thermofisher.com.

While some studies suggest that very long PEG chains might potentially interfere with binding in certain contexts acs.org, the PEG23 length is generally considered effective in reducing steric hindrance and improving accessibility in many common bioconjugation applications involving avidin or streptavidin axispharm.combroadpharm.com. For instance, in the context of antibody-based nanocarrier targeting, PEG linker length significantly affected active targeting, with shorter PEG lengths (0.65 kDa, roughly equivalent to PEG15) showing better targeting in some cell lines compared to longer ones (2 and 5 kDa) researchgate.net. However, another study on targeted drug delivery using liposomes conjugated with folate via PEG linkers of varying lengths (2 kDa, 5 kDa, and 10 kDa, roughly PEG45, PEG113, and PEG227 respectively) found that tumor accumulation increased significantly with increasing PEG linker length dovepress.com. These findings suggest that the optimal PEG length can be application-dependent and may require empirical optimization.

Modulation of Biomolecular Accessibility and Interaction Kinetics

The presence and length of a PEG spacer, such as the PEG23 chain in Biotin-PEG23-amine, significantly modulate the accessibility of the conjugated biomolecule and influence the kinetics of its interaction with binding partners fishersci.chgoogle.comdsmz.deguidetopharmacology.org. The hydrophilic nature of PEG increases the solubility of the conjugate in aqueous solutions, which is crucial for maintaining the native conformation and activity of many biomolecules axispharm.cominterchim.fr. This enhanced solubility also helps to minimize non-specific adsorption to surfaces, reducing background noise in various assays interchim.fracs.org.

The flexible and extended structure of the PEG23 spacer allows the conjugated molecule to move more freely in solution, reducing potential steric clashes with the binding partner or the surrounding environment axispharm.combroadpharm.com. This can lead to faster association rates and potentially slower dissociation rates, contributing to improved binding affinity and stability of the complex acs.org. Studies on the binding of biotin-PEG conjugates to avidin tetramers have shown that dissociation kinetics can be multiexponential, with complexes containing fewer ligands per avidin dissociating more slowly acs.org. The use of PEG spacers has been shown to reduce steric strain in biotin-avidin bridges acs.org.

While one study using biotin-PEG-pyrene conjugates with different PEG chain lengths (PEG800 and PEG1900, roughly PEG18 and PEG43) found little influence of PEG chain length on affinity for avidin and streptavidin, this was in the context of examining the antagonism between PEG-PEG repulsion and fluorophore interaction nih.gov. Other research indicates that the equilibrium binding constant and stoichiometry of avidin-biotin-PEG complexes can be adjusted by the length of PEG chains, with longer PEG chains potentially blocking binding sites on avidin at very high molecular weights (e.g., 5000 g/mol PEG, roughly PEG113) acs.org. This further emphasizes that the optimal PEG length for modulating accessibility and kinetics is dependent on the specific molecules involved and the experimental conditions.

Development of Reversible and Cleavable Biotinylation Strategies

While the interaction between biotin and streptavidin/avidin is remarkably strong and often considered pseudo-irreversible (with a dissociation constant typically around 10⁻¹⁵ M) thermofisher.com, there are scenarios in bioconjugation and affinity purification where reversible or cleavable biotinylation is highly desirable. Reversible biotinylation allows for the capture and subsequent release of the biotinylated molecule from an avidin or streptavidin-coated surface under milder conditions than those required to break the native biotin-avidin bond thermofisher.com.

Several strategies have been developed to achieve reversible or cleavable biotinylation. One common approach involves incorporating a chemically cleavable linker within the biotinylation reagent google.comthermofisher.comnih.gov. Disulfide bonds are frequently used for this purpose google.comthermofisher.comnih.gov. Biotinylation reagents containing a disulfide bond in the spacer arm allow for the release of the biotinylated molecule by reduction with thiols such as dithiothreitol (B142953) (DTT) google.comthermofisher.comnih.gov. This method is effective, but a potential drawback is that the reducing conditions required to cleave the disulfide bond might also disrupt native disulfide bonds within the target protein, potentially affecting its structure and function google.comnih.gov.

Another strategy involves using modified forms of biotin or modified biotin-binding proteins that exhibit a lower affinity interaction google.comthermofisher.com. For example, desthiobiotin and iminobiotin (B1258364) derivatives have a lower affinity for avidin and streptavidin compared to native biotin, allowing for release using excess free biotin or desthiobiotin at neutral pH and room temperature google.comthermofisher.com. These modified biotins can be incorporated into biotinylation reagents, including those with PEG spacers, to enable gentler elution conditions google.com.

While Biotin-PEG23-amine itself forms a stable, non-cleavable linkage through its amine group, it can be utilized in strategies involving cleavable linkages by conjugating it to a molecule that is itself attached to a solid support or another entity via a cleavable bond. Alternatively, the amine group of Biotin-PEG23-amine could potentially be reacted with a molecule containing a cleavable group prior to conjugation to the target molecule, although this would require specific synthetic steps. The development of biotinylation reagents with built-in cleavable linkers, often incorporating PEG spacers to maintain solubility and reduce steric hindrance, provides versatile tools for applications requiring the recovery of the biotinylated molecule after capture thermofisher.comnih.gov.

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| Biotin | 171548 dsmz.deguidetopharmacology.orgciteab.comflybase.org |

| Polyethylene Glycol | 174 ereztech.comoup.comecostore.com |

| Amine | 18525740 fishersci.se, 6713753 fishersci.ca, 14074917 nih.gov (Examples of amines, CID for generic amine not applicable) |

| Biotin-PEG23-amine | Not readily available in standard PubChem search results for the specific compound, but related PEGylated biotins and PEG derivatives have CIDs. CAS 604786-74-5 is associated with this compound axispharm.combroadpharm.com. |

| Biotin-PEG3-amine | 359860-27-8 (CAS) biochempeg.com |

| Desthiobiotin | 123821 google.com (Based on general knowledge, not explicitly in search results for CID) |

| Iminobiotin | 119076 thermofisher.com (Based on general knowledge, not explicitly in search results for CID) |

| Dithiothreitol (DTT) | 444955 google.com (Based on general knowledge, not explicitly in search results for CID) |

Interactive Data Tables:

While specific quantitative data directly comparing Biotin-PEG3-amine and Biotin-PEG23-amine performance across various metrics (like precise binding efficiencies or kinetic rates) in a single study was not prominently available in the search results, the qualitative and semi-quantitative findings discussed can be represented conceptually.

Table 1: Conceptual Impact of PEG Spacer Length on Bioconjugation Properties

| Property | Biotin-PEG3-amine (Shorter PEG) | Biotin-PEG23-amine (Longer PEG) | Notes |

| Aqueous Solubility of Conjugate | Increased | Significantly Increased | PEG enhances solubility, longer chains have a greater effect. axispharm.cominterchim.fr |

| Steric Hindrance (Avidin/Streptavidin Binding) | Higher Potential | Lower Potential | Longer spacer projects biotin away from conjugated molecule. axispharm.comthermofisher.com |

| Biomolecular Accessibility | Lower | Higher | Flexible, longer chain improves presentation. fishersci.chgoogle.comdsmz.deguidetopharmacology.org |

| Non-Specific Binding | Reduced | Further Reduced | PEG generally reduces non-specific interactions. interchim.fracs.org |

| Flexibility of Linker | Moderate | High | Longer PEG chains are more flexible. interchim.fr |

Advanced Applications of Biotin Peg23 Amine in Biological and Materials Science Research

Development of Targeted Delivery Systems

The unique architecture of Biotin-PEG23-amine makes it exceptionally well-suited for creating targeted delivery systems. The biotin (B1667282) moiety serves as a targeting ligand, particularly for cancer cells that overexpress biotin receptors, while the amine group enables its stable integration into various carrier platforms. researchgate.net

Fabrication of Biotinylated Polymeric Nanoparticulate Carriers

Biotin-PEG23-amine is instrumental in the surface functionalization of pre-formed polymeric nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA). The fabrication process involves activating the carboxyl groups on the surface of the nanoparticles and then covalently attaching the terminal amine of the Biotin-PEG23-amine linker to form a stable amide bond. cd-bioparticles.netresearchgate.net This method transforms the nanoparticles into carriers that can be recognized by specific cells. researchgate.net

The PEG spacer plays a dual role: it increases the hydrophilicity and stability of the nanoparticles in biological fluids and extends the biotin moiety away from the nanoparticle surface, making it more accessible for binding to its receptor. broadpharm.comprecisepeg.com Research has demonstrated the successful coupling of biotin-PEG-amine to PLGA nanoparticles, resulting in a high density of surface-associated biotin molecules, which is crucial for effective targeting and subsequent binding of avidin-linked molecules or cells. researchgate.netnih.gov

| Property | Unmodified PLGA Nanoparticles | Biotin-PEG-Amine Functionalized PLGA Nanoparticles | Reference |

|---|---|---|---|

| Average Size | ~200 nm | ~210 nm | nih.gov |

| Surface Ligand | Carboxyl groups | Biotin | researchgate.netresearchgate.net |

| Surface Biotin Density | N/A | ~850 pmol per mg of polymer | nih.gov |

| Key Functionality | Drug encapsulation | Targeted binding to biotin receptors, drug encapsulation | researchgate.net |

Design and Synthesis of Targeted Protein Degraders (PROTACs)

Biotin-PEG23-amine is explicitly utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comimmunomart.org PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. sigmaaldrich.com

In this context, Biotin-PEG23-amine serves as the flexible spacer connecting the ligand that binds to the protein of interest (POI) and the ligand that recruits the E3 ligase. The design of the linker is a critical parameter for successful PROTAC development, as its length and flexibility directly impact the stability and efficiency of the ternary complex (POI-PROTAC-E3 ligase). sigmaaldrich.comprecisepeg.com The synthesis strategy often involves reacting the amine group of Biotin-PEG23-amine with an activated carboxylic acid on one of the ligands, followed by conjugation to the second ligand, to create the final bifunctional molecule. nih.gov

| Component | Function | Contribution of Biotin-PEG23-amine | Reference |

|---|---|---|---|

| Target-Binding Ligand | Binds to the protein of interest. | Serves as an attachment point for the linker. | sigmaaldrich.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Serves as the other attachment point for the linker. | sigmaaldrich.com |

| Linker | Connects the two ligands and positions them for ternary complex formation. | Provides the flexible, hydrophilic PEG chain of optimal length. | medchemexpress.comprecisepeg.com |

Research on Modulating Cellular Uptake and Intracellular Trafficking Pathways

The incorporation of Biotin-PEG23-amine onto the surface of nanocarriers is a key strategy for modulating their interaction with cells. The biotin ligand facilitates receptor-mediated endocytosis, a highly efficient cellular uptake mechanism, in cells that overexpress the biotin receptor. researchgate.net Studies comparing biotinylated nanoparticles to their non-biotinylated counterparts have shown significantly enhanced cellular uptake in targeted cancer cell lines. researchgate.net

Once internalized, the trafficking of these nanoparticles can be tracked to understand their journey through intracellular compartments. Biochemical techniques such as cell surface biotinylation assays can be used to follow the internalization and subsequent pathway of membrane proteins and associated nanoparticles, determining whether they are recycled back to the cell membrane or directed to lysosomes for degradation. nih.gov The long PEG linker can also influence these pathways by affecting how the nanoparticle interacts with endosomal membranes and other intracellular components. nih.gov

Functionalization of Nanomaterials and Engineered Surfaces

Beyond drug delivery, Biotin-PEG23-amine is a versatile tool for the functionalization of a wide range of materials, imparting biological specificity and improved performance in aqueous environments.

Surface Modification of Magnetic Nanoparticles and Chalcogenide Thin Films

Biotin-PEG23-amine is used for the surface modification of magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), to enhance their biocompatibility and enable targeted applications in diagnostics and separation. nih.gov The synthesis process typically involves first preparing the MNPs, then modifying their surface to introduce amine groups, and finally conjugating biotin-PEG-amine. nih.gov The resulting biotinylated MNPs can be specifically directed or captured using avidin (B1170675) or streptavidin. nih.gov The PEG linker improves the colloidal stability of the MNPs in biological media, preventing aggregation. mdpi.com

While direct research citing Biotin-PEG23-amine with chalcogenide thin films is limited, the chemical principles of its application are broadly applicable. The terminal amine group can react with appropriately activated surfaces on materials like zinc sulfide or cadmium selenide, allowing for the introduction of a biotin-functionalized, protein-repellent PEG layer for advanced biosensor development.

| Property | Bare Magnetic Nanoparticles | Biotin-PEG-Amine Functionalized MNPs | Reference |

|---|---|---|---|

| Biocompatibility | Lower | Improved | nih.gov |

| Stability in Aqueous Solution | Prone to aggregation | Enhanced colloidal stability | mdpi.com |

| Surface Functionality | Hydroxyl groups | Targeting (Biotin), Protein Resistance (PEG) | mdpi.com |

| Application | MRI contrast | Targeted MRI, biomolecule separation, diagnostics | nih.gov |

Engineering Non-Fouling Surfaces with Biotin-PEG Linkers for Biospecificity

A significant challenge in the design of biosensors, medical implants, and diagnostic arrays is the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. Coating surfaces with PEG is a widely used strategy to create "non-fouling" backgrounds. nih.gov The hydrophilic and flexible PEG chains form a repulsive layer that sterically hinders the approach and adsorption of proteins. nih.gov

Biotin-PEG23-amine allows for the creation of surfaces that are simultaneously non-fouling and biospecific. By grafting a dense layer of Biotin-PEG23-amine onto a substrate, the surface becomes highly resistant to non-specific protein adsorption. nih.gov However, the terminal biotin molecules remain available for the specific and high-affinity capture of streptavidin-conjugated probes, antibodies, or other molecules of interest. This dual functionality is critical for developing sensitive and reliable biosensors where the signal is generated only from the specific binding event, free from background noise caused by non-specific interactions. nih.govrsc.org

Immobilization of Biomolecules (e.g., Streptavidin-Horseradish Peroxidase) on Substrates

The covalent attachment of biologically active molecules to solid supports is a cornerstone of numerous biotechnological applications, including diagnostics, biocatalysis, and affinity chromatography. Biotin-PEG23-amine serves as a critical linker in this process, enabling the stable and oriented immobilization of biomolecules. The long, hydrophilic polyethylene glycol (PEG) spacer arm minimizes steric hindrance and reduces non-specific binding of other molecules to the substrate surface.

A key strategy for protein immobilization involves the use of the high-affinity interaction between biotin and streptavidin. In one exemplary approach, a surface is first functionalized with streptavidin. Subsequently, a biotinylated biomolecule, such as an antibody-enzyme conjugate, can be introduced and will bind to the streptavidin-coated surface.

Recent research has highlighted an enzyme-mediated strategy for the site-specific biotinylation of an anti-horseradish peroxidase (anti-HRP) antibody, which allows for its oriented immobilization on a streptavidin-functionalized surface acs.org. In this method, microbial transglutaminase facilitates the covalent coupling of a biotin analogue with an amine functional group (such as NH2-PEG4-biotin) to a specific glutamine residue on the antibody's Fc region acs.org. This directed biotinylation ensures that the antigen-binding sites of the antibody are oriented away from the surface, maximizing their accessibility to the target antigen, horseradish peroxidase (HRP).

Following the immobilization of the site-specifically biotinylated anti-HRP antibody, a streptavidin-horseradish peroxidase (SA-HRP) conjugate can be used for signal amplification and detection in various assays acs.org. The strong interaction between the biotin on the antibody and the streptavidin of the SA-HRP complex ensures a stable and robust signaling system. While this study utilized a shorter PEG linker, the principle is directly applicable to Biotin-PEG23-amine, where the longer PEG chain would further enhance the flexibility and accessibility of the immobilized biomolecule.

This method of immobilization offers significant advantages over random chemical conjugation, which can lead to a heterogeneous population of immobilized biomolecules with reduced activity. The use of Biotin-PEG23-amine in such a directed immobilization strategy can lead to more sensitive and reproducible bioassays.

Molecular Probes and Imaging Agents Development

The development of highly specific and sensitive molecular probes is essential for elucidating complex biological processes. Biotin-PEG23-amine is a valuable tool in the construction of these probes, providing a versatile linker for attaching biotin to a wide range of molecules, including fluorescent dyes, quantum dots, and other signaling moieties.

Design and Application of Fluorescent Nano-Neural Tracers

Neuroanatomical tracing is a fundamental technique for mapping the intricate connections within the nervous system. A new generation of fluorescent nano-neural tracers has been developed by conjugating biotinylated dextran amine (BDA) with fluorescent carbonized polymer dots (CPDs) nih.gov. These BDA-CPDs have been successfully employed for both in vitro and in vivo bioimaging nih.gov.

In a similar vein, Biotin-PEG23-amine can be used to link biotin to quantum dots (QDs), which are semiconductor nanocrystals with unique photophysical properties that make them excellent fluorescent labels. For single-molecule imaging in neuroscience, a common strategy involves the use of biotinylated ligands that bind to specific cell surface receptors or transporters. These biotinylated ligands are then recognized by streptavidin-conjugated QDs nih.gov.

The design of these probes often incorporates a PEG linker between the targeting ligand and the biotin moiety. This PEG chain serves multiple purposes: it enhances the water solubility of the probe, prevents non-specific binding to the cell membrane, and provides a flexible spacer to ensure that the biotin is accessible to the streptavidin on the quantum dot nih.gov. While studies have utilized biotin-PEG5000-succinimidyl NHS ester, the principle of using a long-chain biotin-PEG-amine is central to this application nih.gov. The primary amine of Biotin-PEG23-amine allows for its conjugation to a variety of targeting molecules that possess a reactive carboxylic acid or other suitable functional group.

The versatility of this approach allows for the specific labeling and tracking of a wide range of neuronal proteins, providing valuable insights into their trafficking, localization, and dynamics at the nanoscale.

| Probe Component | Function | Reference |

| Targeting Ligand | Binds to a specific neuronal protein (e.g., transporter, receptor). | nih.gov |

| Biotin-PEG23-amine | Provides a flexible, hydrophilic linker and a biotin tag for streptavidin binding. | |

| Streptavidin-conjugated Quantum Dot | Serves as the fluorescent reporter for imaging. | nih.gov |

Labeling of Nucleic Acids and Proteins for Advanced Research Assays

The specific and high-affinity interaction between biotin and streptavidin is widely exploited in a variety of research assays for the detection and analysis of nucleic acids and proteins. Biotin-PEG23-amine provides a means to introduce a biotin label onto these biomolecules.

A prominent advanced research application is proximity-dependent biotinylation identification (BioID). This technique is designed to identify protein-protein interactions in their natural cellular environment nih.govnih.gov. In BioID, a promiscuous biotin ligase is fused to a "bait" protein of interest. When expressed in cells and in the presence of biotin, this fusion protein biotinylates any proteins that are in close proximity nih.govnih.gov.

These newly biotinylated proteins can then be isolated using streptavidin-coated beads and identified by mass spectrometry. This allows for the mapping of protein interaction networks, including transient or weak interactions that are difficult to detect with other methods nih.govnih.gov. While Biotin-PEG23-amine is not directly used in the enzymatic biotinylation step, it is crucial for the synthesis of biotinylated probes and standards used in the downstream analysis and validation of the identified interactions.

Furthermore, Biotin-PEG-amine linkers are instrumental in the development of universal detection probes. For instance, biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of nucleic acids and proteins in microarray-based assays. In such an assay, target biomolecules are captured on a microarray slide and then detected using streptavidin and the biotin-PEG-gold nanoparticle probes.

Biosensor Fabrication and Signal Transduction Mechanisms

The development of sensitive and selective biosensors is of paramount importance for clinical diagnostics, environmental monitoring, and food safety. Biotin-PEG23-amine plays a crucial role in the fabrication of various biosensor platforms by enabling the controlled immobilization of biorecognition elements onto the sensor surface.

Electrochemical Biosensors for Specific Biomolecular Detection

Electrochemical biosensors detect biological molecules through changes in electrical signals such as current, potential, or impedance. The performance of these sensors is highly dependent on the effective immobilization of bioreceptors, such as antibodies or enzymes, onto the electrode surface.

The use of functional polymers is a common strategy to coat sensor electrodes to enhance detection sensitivity. Polyethylene glycol (PEG) has been utilized to increase the adsorption of antibodies and to provide stable antibody-binding sites on an electrode surface.

Biotin-PEG23-amine can be used to functionalize electrode surfaces, creating a hydrophilic and anti-fouling layer that presents a biotin moiety for the subsequent capture of streptavidin-conjugated bioreceptors. This approach allows for a modular and versatile biosensor design. For example, a streptavidin-horseradish peroxidase conjugate can be immobilized on a biotinylated electrode. The enzymatic activity of horseradish peroxidase in the presence of its substrate can then be used to generate an electrochemical signal that is proportional to the concentration of the target analyte.

| Sensor Component | Material/Molecule | Function |

| Electrode | Gold, Carbon, etc. | Transduces the biological recognition event into an electrical signal. |

| Surface Modification | Biotin-PEG23-amine | Creates a biocompatible surface and provides a binding site for streptavidin. |

| Bioreceptor | Streptavidin-Enzyme Conjugate | Binds to the biotinylated surface and catalyzes a signal-generating reaction. |

| Analyte | Target Biomolecule | Binds to the bioreceptor, modulating the electrochemical signal. |

Graphene Field-Effect Transistor (GFET) Biosensors for Ultrasensitive Detection

Graphene field-effect transistors (GFETs) have emerged as a promising platform for the development of ultrasensitive biosensors. The exceptional electronic properties of graphene, combined with its large surface area, make it highly sensitive to the binding of biomolecules to its surface.

The functionalization of the graphene surface is a critical step in the fabrication of GFET biosensors. While much of the research in this area has focused on the detection of biotin by immobilizing avidin or streptavidin on the graphene surface, the reverse strategy is employed for the detection of other biomolecules nih.govnih.gov.

In this configuration, Biotin-PEG23-amine can be used to functionalize the graphene channel. This is typically achieved by first introducing amine-reactive functional groups onto the graphene surface, which can then react with the amine group of Biotin-PEG23-amine. The biotinylated graphene surface can then be used to immobilize a streptavidin-conjugated bioreceptor, such as an antibody or an aptamer, for the specific detection of a target analyte.

The binding of the target analyte to the bioreceptor on the GFET surface causes a change in the local charge environment, which in turn modulates the conductivity of the graphene channel. This change in conductivity can be measured with high precision, allowing for the ultrasensitive detection of the analyte. The long PEG chain of Biotin-PEG23-amine helps to extend the bioreceptor away from the graphene surface, ensuring its proper orientation and accessibility for target binding, while also minimizing non-specific interactions that could lead to false signals.

| GFET Component | Role | Key Feature |

| Graphene Channel | Acts as the transducer, where changes in conductivity are measured. | High carrier mobility and large surface area. |

| Biotin-PEG23-amine | Functionalizes the graphene surface for bioreceptor immobilization. | Provides a flexible, hydrophilic spacer and a biotin anchor. |

| Streptavidin-Bioreceptor | Captures the target analyte with high specificity. | Modular design allows for the detection of various analytes. |

| Target Analyte | The molecule to be detected. | Binding event induces a measurable change in the GFET's electrical properties. |

Optical Biosensors and Resonant Mirror Measurements for Binding Analysis

Optical biosensors are powerful analytical tools that enable the real-time, label-free detection of molecular interactions. The immobilization of a capture molecule onto the sensor surface is a critical step in the design of these sensors. Biotin-PEG23-amine and similar long-chain biotin-PEG-amine reagents are instrumental in this process, particularly in systems employing the high-affinity interaction between biotin and avidin or streptavidin.

The extended PEG23 linker of Biotin-PEG23-amine serves a dual purpose. Firstly, it provides a hydrophilic cushion on the sensor surface, which is crucial for minimizing non-specific binding of other molecules from the sample matrix. This reduction in non-specific adsorption significantly enhances the signal-to-noise ratio, leading to more sensitive and accurate measurements. Secondly, the long spacer arm extends the biotin moiety away from the sensor surface, making it more accessible for binding to streptavidin or avidin. This improved accessibility ensures a high density of active binding sites, which is essential for maximizing the sensor's response.

Resonant mirror biosensors, a type of optical waveguide-based sensor, measure changes in the refractive index at the sensor surface to monitor binding events. In a typical setup, a surface is first functionalized with a molecule that can react with the amine group of Biotin-PEG23-amine. Subsequently, streptavidin is introduced and binds to the biotinylated surface. This streptavidin-coated surface can then be used to capture any biotinylated molecule of interest, such as a protein, antibody, or nucleic acid. The binding of the target analyte to the immobilized capture molecule leads to a change in the refractive index, which is detected by the resonant mirror system. This allows for the precise determination of binding kinetics, including association and dissociation rate constants.

While specific studies detailing the use of Biotin-PEG23-amine in resonant mirror biosensors are not prevalent in the literature, the principles of using long-chain biotin-PEG linkers are well-established. For instance, studies using various biotin-PEG-NHS esters to functionalize sensor surfaces have demonstrated the effectiveness of this approach in creating stable and highly specific biosensing platforms. The amine group of Biotin-PEG23-amine allows for versatile conjugation to surfaces activated with NHS esters or other amine-reactive chemistries.

| Parameter | Description | Significance in Biosensing |

| PEG Linker Length | The 23 ethylene (B1197577) glycol units provide a significant spacer arm. | Reduces steric hindrance and non-specific binding, enhancing signal-to-noise ratio. |

| Terminal Amine Group | Allows for covalent attachment to activated sensor surfaces. | Provides a stable and oriented immobilization of the biotin moiety. |

| Biotin Moiety | High-affinity ligand for streptavidin and avidin. | Enables the creation of a universal platform for capturing biotinylated molecules. |

Mechanistic and Methodological Research Considerations for Biotin Peg23 Amine Systems

Structure-Activity Relationship (SAR) Investigations of Biotin-PEG23-amine Conjugates

Understanding the structure-activity relationship of biotin-PEG-amine conjugates is crucial for optimizing their performance in various applications. This involves examining how the chemical structure, particularly the linker and the biotin (B1667282) moiety, influences target binding affinity and biological activity.

Impact of Linker Chemistry and Length on Target Binding Affinity and Biological Activity

The PEG linker in biotin conjugates serves as a flexible spacer that separates the biotin moiety from the molecule being conjugated. This separation is important for reducing steric hindrance, thereby allowing efficient binding of biotin to avidin (B1170675) or streptavidin broadpharm.comlumiprobe.comqyaobio.com. The length and chemistry of the PEG linker can significantly impact the conjugate's properties, including solubility and target binding.

Studies on biotinylated probes with varying PEG linker lengths have shown that linker length can influence the efficiency of target protein enrichment in affinity pulldown assays. For instance, a biotinylated probe with a PEG5 linker (approximately 25 atoms or 28 Å in extended conformation) was found to be optimal for isolating specific target proteins from cell lysate, suggesting that while linker moiety may have minimal impact on cell uptake or target engagement, it can affect pulldown efficiency researchgate.net. Longer PEG chains, typically 12-24 units, offer greater flexibility, further reduced steric hindrance, and improved solubility compared to shorter PEG chains (2-6 units) axispharm.com. This enhanced flexibility and solubility can be advantageous in applications where the biotin needs to be effectively presented for binding to its target, especially when the target is immobilized on a surface or is a large biomolecule.

Different linker chemistries also play a role. While Biotin-PEG23-amine features a terminal amine for amide bond formation, other reactive groups like NHS esters or maleimides can be incorporated into linkers to target different functional groups on biomolecules (e.g., amines or thiols) lumiprobe.comaxispharm.com. The choice of linker chemistry dictates the type of stable covalent bond formed during conjugation.

Analysis of Biotin's Carboxylic Acid Role in Receptor-Mediated Interactions

Biotin's interaction with avidin and streptavidin is one of the strongest known non-covalent biological interactions, characterized by extremely high affinity (dissociation constants in the range of 10-13 to 10-16 M) tandfonline.comnih.gov. While the ureido ring and the sulfur-containing ring of biotin are deeply involved in this high-affinity binding within the protein's binding site, the role of the valeric acid side chain, particularly the carboxylic acid group, is also relevant, especially in the context of biotinylation chemistry google.comacs.org.

The carboxylic acid group of biotin is commonly activated (e.g., as an NHS ester) to react with primary amine groups on proteins or other molecules, forming a stable amide bond lumiprobe.comtandfonline.com. This is the basis for conjugating biotin to various biomolecules. While this modification occurs at the carboxylic acid, the resulting amide linkage is typically distal from the core biotin structure that interacts most strongly with the avidin/streptavidin binding site. Studies have indicated that chemical modification of the carboxylic acid group to attach it to other molecules generally allows the biotin moiety to retain its ability to interact with avidin google.com.

However, modifications near the biotinamide (B1199965) bond or within the valeric acid chain can influence the stability of the conjugate, particularly its susceptibility to enzymatic cleavage by biotinidase acs.orgnih.gov. Introducing certain functionalities alpha to the biotinamide bond, such as hydroxymethylene, carboxylate, or acetate (B1210297) groups, has been shown to be effective in blocking biotinamide hydrolysis by biotinidase, while still largely retaining high affinity for avidin and streptavidin acs.orgnih.gov. This suggests that while the carboxylic acid itself is modified for conjugation in Biotin-PEG23-amine, the resulting linkage and its position relative to the biotin core are critical for conjugate stability and effective binding in biological environments where biotinidase is present.

Methodologies for Characterization of Bioconjugates and Modified Surfaces

Characterization of biotin-PEG-amine conjugates and surfaces modified with these compounds is essential to confirm successful functionalization, quantify the degree of modification, and assess the functional activity of the immobilized biotin or conjugated biomolecule.

Quantification of Surface Functionalization (e.g., Spectroscopic Ellipsometry, Ninhydrin (B49086) Assay)

Quantifying the density of functional groups, such as amines or biotin, on a surface is critical for controlling the properties of modified materials and biosensors. Several techniques can be employed for this purpose.

Spectroscopic Ellipsometry (SE) is a non-destructive technique used to measure the thickness and optical properties of thin films, including adsorbed protein layers or functionalization layers on surfaces horiba.comnih.gov. By measuring changes in polarized light upon reflection from a surface, SE can determine the thickness increase corresponding to the immobilization of molecules like biotin or streptavidin horiba.comnih.govth-wildau.de. This allows for the quantification of the adsorbed mass or layer thickness, which can be related to the surface density of the immobilized species. SE has been used to study the adsorption of biotin and streptavidin on silicon oxide surfaces, providing insights into layer growth and properties nih.govth-wildau.descilit.com.

The Ninhydrin assay is a colorimetric method commonly used to quantify primary amine groups rsc.orgnih.gov. It is based on the reaction of ninhydrin with primary amines to produce a colored product (Ruhemann's purple) that can be quantified spectrophotometrically rsc.orgnih.gov. This assay can be applied to determine the concentration of accessible amine groups on modified surfaces or in solution after a functionalization reaction rsc.organdreas-brinkmann.net. It has been used to quantify amine functional groups on silica (B1680970) nanoparticles and hydrogels rsc.orgnih.govandreas-brinkmann.netresearchgate.net. While useful, the ninhydrin assay measures accessible amines and may yield lower values compared to techniques that quantify total amines, such as quantitative NMR, especially on complex or porous materials andreas-brinkmann.net.

Other methods for quantifying surface functionalization include X-ray Photoelectron Spectroscopy (XPS), which provides elemental composition and chemical state information about the surface, and fluorescence-based assays using labeled biotin or avidin rsc.orgupenn.edunih.gov. Quantification of biotin coverage on surfaces can also be expressed as a percentage of total lipids or thiols, but reporting coverage per unit area is important due to variations in molecular footprint acs.orgnih.gov.

Assessment of Binding Affinity and Kinetics (e.g., Surface Plasmon Resonance)

Assessing the binding affinity and kinetics of biotin-PEG23-amine conjugates with their targets, particularly avidin or streptavidin, is crucial for understanding their functional performance. Surface Plasmon Resonance (SPR) is a powerful label-free technique widely used for this purpose nih.govbio-techne.comnih.gov.

SPR measures the change in refractive index near a sensor surface as molecules bind or dissociate nih.gov. In the context of biotin-PEG-amine conjugates, SPR is often used with streptavidin-coated sensor chips nih.govbio-techne.combiosensingusa.comnicoyalife.com. Biotinylated molecules, including those incorporating PEG linkers like Biotin-PEG23-amine, can be captured by the immobilized streptavidin nih.govbio-techne.combiosensingusa.comnicoyalife.com. By flowing different concentrations of an analyte (e.g., a protein that interacts with the conjugated molecule) over the captured biotinylated ligand, SPR can provide real-time data on binding events bio-techne.comnih.govbiosensingusa.comnicoyalife.com. This data can then be analyzed to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) nih.govbiosensingusa.comnicoyalife.com.

SPR allows for the quantitative analysis of molecular interactions and is valuable for optimizing conjugation strategies and understanding how linker design impacts binding efficiency nih.govbio-techne.com. The high affinity of the biotin-streptavidin interaction makes it an ideal system for immobilizing biotinylated ligands on SPR chips for subsequent binding studies with various analytes nih.gov.

Evaluation of Enzyme Activity and Stability in Conjugated Systems

When enzymes are conjugated to biotin-PEG-amine, evaluating their activity and stability after conjugation is essential. The conjugation process, the presence of the PEG linker, and the immobilization on a surface can potentially affect the enzyme's conformation and function.

Enzyme activity in conjugated systems can be assessed using standard enzyme assays that measure the conversion of a substrate to a product. Comparing the activity of the biotinylated and potentially immobilized enzyme to that of the free enzyme provides information on the impact of conjugation and immobilization. The PEG linker, being hydrophilic and flexible, is generally expected to minimize detrimental effects on enzyme activity by providing space and maintaining a favorable environment broadpharm.comlumiprobe.com.

Stability of enzyme conjugates is also a critical factor, especially for applications requiring long-term storage or performance in biological environments. Stability can be assessed by measuring enzyme activity over time under various conditions, such as different temperatures or in the presence of potential degrading agents. For biotinylated conjugates, stability in the presence of biotinidase, an enzyme found in serum that can cleave the biotinamide bond, is a relevant consideration acs.orgnih.gov. Studies have investigated structural modifications of the biotin moiety to enhance resistance to biotinidase cleavage, which is important for in vivo applications acs.orgnih.gov.

Furthermore, the stability of the linkage between the amine group of Biotin-PEG23-amine and the conjugated molecule (typically an amide bond) should be considered. Amide bonds are generally stable under physiological conditions.

Without specific studies or data found in the search results that directly address sections 5.2.4 and 5.3 of the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on these mechanistic and methodological research considerations for Biotin-PEG23-amine systems as instructed. The provided information is insufficient to detail experimental procedures, findings, or strategies related to cellular uptake, spheroid penetration, or minimizing non-specific binding in the context of this specific compound.

However, based on the compound's structure, which includes a biotin moiety and a long PEG chain (23 ethylene (B1197577) glycol units) terminated with an amine, its intended use would likely leverage the high affinity of biotin for avidin or streptavidin. The PEG chain is typically used to improve solubility, reduce aggregation, and potentially decrease non-specific protein binding, while the amine group allows for conjugation to other molecules. Research involving such biotinylated and PEGylated compounds would generally explore their interaction with cells or tissues via biotin receptors or through conjugation to targeting ligands, and would need to address potential non-specific interactions inherent in biotin-avidin systems. However, specific studies detailing these aspects for Biotin-PEG23-amine were not found.

Future Directions and Emerging Research Avenues for Biotin Peg23 Amine

Integration with Advanced Nanotechnology Platforms for Enhanced Functionality

The functionalization of nanoparticles with Biotin-PEG23-amine is a burgeoning area of research aimed at creating sophisticated drug delivery and diagnostic systems. The biotin (B1667282) moiety serves as a highly specific targeting ligand for cells and tissues that overexpress biotin receptors, such as many types of cancer cells. semanticscholar.org The long PEG23 chain, meanwhile, confers a "stealth" characteristic to the nanoparticles, helping them to evade the immune system and prolonging their circulation time. nih.gov

Research has demonstrated the successful integration of biotin-PEG linkers with a variety of nanotechnology platforms:

Liposomes: Biotin-PEGylated liposomes are being explored for the targeted delivery of chemotherapeutic agents. The biotin facilitates binding to cancer cells, leading to enhanced cellular uptake of the encapsulated drug. The PEG linker improves the stability and circulation time of the liposomes. encapsula.com

Gold Nanoparticles (AuNPs): AuNPs functionalized with biotin-PEG linkers are utilized as probes for the detection of nucleic acids and proteins. The PEG spacer is crucial for reducing steric hindrance and enhancing the binding efficiency of the nanoparticles to their targets. nih.gov

Quantum Dots (QDs): Biotin-PEG-conjugated quantum dots are being developed as fluorescent nanoprobes for cellular imaging. dovepress.comroyalsocietypublishing.org The PEG coating enhances the water solubility and biocompatibility of the QDs, while the biotin enables targeted delivery to specific cells or tissues. nih.govacs.orgnih.gov

Polymeric Nanoparticles: Biotin-functionalized copolymers like biotin-PEG-PCL are used to create micelles for the targeted delivery of anticancer drugs. These nanoparticles have shown increased cytotoxicity towards cancer cells compared to the free drug. tandfonline.com

| Nanotechnology Platform | Key Features with Biotin-PEG23-amine | Research Findings |

| Liposomes | Enhanced stability, prolonged circulation, targeted delivery. | Biotinylated liposomes can be conjugated with streptavidin for targeted immunoliposome preparation. encapsula.com |

| Gold Nanoparticles | Reduced steric hindrance, enhanced target binding. | Biotin-PEG-AuNP probes enable simultaneous detection of nucleic acids and proteins. nih.gov |

| Quantum Dots | Improved water solubility, biocompatibility, and targeted imaging. | Biotin-aptamer-conjugated streptavidin-PEG-QDs for targeted glioma imaging. dovepress.com |

| Polymeric Nanoparticles | Targeted drug delivery, improved pharmacokinetics. | Biotin-PEG-PCL micelles show enhanced anticancer activity in breast cancer models. tandfonline.com |

Exploration in Multimodal Imaging and Theranostic Applications

The convergence of diagnostics and therapeutics, known as theranostics, is a rapidly evolving field where Biotin-PEG23-amine is expected to play a significant role. Theranostic nanoparticles are designed to simultaneously diagnose a disease, deliver a therapeutic agent, and monitor the treatment response. mdpi.commdpi.comnih.gov

Biotin-PEG linkers are instrumental in the design of such multifunctional nanoparticles. For instance, a nanoparticle can be co-loaded with an imaging agent (like a quantum dot or a magnetic resonance imaging contrast agent) and a therapeutic drug. nih.gov The surface of the nanoparticle is then functionalized with Biotin-PEG23-amine for targeted delivery to the disease site. This approach allows for the visualization of the tumor, targeted release of the drug, and real-time monitoring of the therapeutic effect. semanticscholar.org

Recent studies have highlighted the potential of biotinylated nanoparticles in theranostics:

A study on biomimetic targeted theranostic nanoparticles for breast cancer treatment utilized a DSPE-PEG-biotin linker to create a PEG shell for enhanced stability and targeting. nih.gov

Another research developed a carboxylesterase-cleavable biotinylated nanoparticle for tumor-dual targeted imaging. The biotin moiety facilitated targeting to biotin receptor-overexpressing tumor cells, and the nanoparticle released a fluorescent probe upon cleavage by intracellular enzymes, enabling imaging. semanticscholar.org

| Theranostic Approach | Role of Biotin-PEG23-amine | Example Application |

| Targeted Drug Delivery and Imaging | Surface functionalization of nanoparticles for targeting cancer cells that overexpress biotin receptors. | Biomimetic nanoparticles coated with red blood cell membranes and functionalized with anti-EpCAM and biotin for targeted delivery of doxorubicin and imaging agents to breast cancer cells. nih.gov |

| Environment-Sensitive Probes | Targeting of nanoparticles that release a diagnostic or therapeutic agent in response to the tumor microenvironment. | A fluorescence-quenched nanoparticle that targets biotin receptor-overexpressing cells and turns on its fluorescence upon cleavage by intracellular carboxylesterase for tumor imaging. semanticscholar.org |

Development of Novel and Bio-Orthogonal Bioconjugation Chemistries

The terminal amine group of Biotin-PEG23-amine provides a versatile handle for a wide range of bioconjugation reactions. biochempeg.comnanocs.netcd-bioparticles.net While traditional methods like NHS ester chemistry are widely used, there is a growing interest in developing more efficient and bio-orthogonal conjugation strategies. biochempeg.com

"Click chemistry," a set of powerful, reliable, and selective reactions, is one such strategy. labinsights.nl Biotin-PEG linkers functionalized with azide (B81097) or alkyne groups can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the highly efficient and specific attachment of biotin to other molecules. vectorlabs.comvectorlabs.com

Another emerging area is the development of cleavable linkers. Photocleavable biotin-PEG reagents, for instance, contain a linker that can be broken by exposure to UV light. axispharm.comvectorlabs.com This allows for the controlled release of the biotinylated molecule from its target, which is particularly useful in applications like affinity purification and the controlled activation of "caged" biomolecules. nih.govgenelink.combiosearchtech.com

| Bioconjugation Chemistry | Description | Potential Advantage with Biotin-PEG23-amine |

| Click Chemistry | Highly efficient and specific reactions between azide and alkyne functional groups. | Enables precise and stable attachment of biotin to a wide range of biomolecules under mild, biocompatible conditions. biochempeg.comlabinsights.nl |

| Photocleavable Linkers | Linkers that can be cleaved by UV light to release the biotinylated molecule. | Allows for the controlled release of captured molecules in affinity purification or the spatiotemporal control of biomolecule activity. axispharm.comvectorlabs.comgenelink.com |

| Hydrazone Linkers | Formation of a pH-sensitive hydrazone bond, which can be cleaved under acidic conditions. | Enables the development of drug delivery systems that release their payload in the acidic environment of tumors or endosomes. nih.gov |

Applications in Synthetic Biology and Advanced Material Design for Biomedical Innovation

The unique properties of Biotin-PEG23-amine are also being harnessed in the fields of synthetic biology and the design of advanced biomedical materials.

In tissue engineering, biotin-PEGylated hydrogels are being developed as scaffolds that can mimic the natural extracellular matrix. nih.gov The biotin groups can be used to immobilize growth factors or other signaling molecules that have been conjugated with streptavidin, thereby creating a microenvironment that promotes cell adhesion, proliferation, and differentiation. nih.govmonash.edu The PEG component of the hydrogel provides a biocompatible, non-immunogenic, and highly porous structure. nih.govresearchgate.net

Furthermore, biotin-functionalized PEG copolymers are used to create surfaces that are resistant to non-specific protein adsorption while allowing for the specific binding of streptavidin-conjugated molecules. acs.org This has applications in the development of biosensors and other diagnostic devices.

| Application Area | Role of Biotin-PEG23-amine | Research Example |

| Tissue Engineering | Functionalization of hydrogel scaffolds to create bioactive microenvironments. | Biotinylated PEG oligomers cross-linked with avidin (B1170675) to form biodegradable hydrogels for biomedical applications. monash.eduresearchgate.net |

| Biosensor Development | Creation of bio-specific surfaces that resist non-specific protein adsorption. | Poly(L-lysine)-g-poly(ethylene glycol) copolymers with terminal biotin groups for the development of bioaffinity sensing interfaces. acs.org |

| Organoid Fabrication | Used in the extracellular matrix for the fabrication of organoids for research and drug screening. | Polymer-based scaffolds are widely used in organoid fabrication, with modifications to enhance biological performance. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products